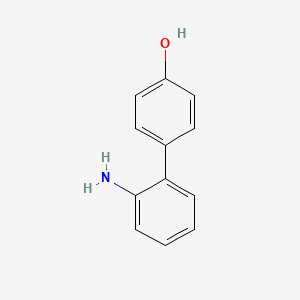

2'-Amino-biphenyl-4-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65975-66-8 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-(2-aminophenyl)phenol |

InChI |

InChI=1S/C12H11NO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H,13H2 |

InChI Key |

XEAJHRZJCLFCSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2 Amino Biphenyl 4 Ol and Its Analogues

Direct Synthesis Strategies for the Biphenyl (B1667301) Core Construction

The direct formation of the biphenyl C-C bond is a cornerstone of synthesizing these molecules. Several powerful catalytic methods have been developed to achieve this transformation efficiently.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most versatile and widely used methods for the synthesis of biphenyls. wikipedia.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester derivatives in the presence of a base. wikipedia.orgscielo.br The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. wikipedia.orgorgsyn.org

Key features of the Suzuki-Miyaura coupling include:

Catalysts: A variety of palladium catalysts can be employed, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand. orgsyn.orgacs.org The choice of ligand is critical and can influence reaction efficiency, with bulky, electron-rich phosphines often showing excellent activity. orgsyn.orgacs.org

Reaction Conditions: The reaction is typically run in a variety of solvents, including toluene (B28343), THF, dioxane, and even in aqueous or biphasic systems, which can offer economic and safety benefits. wikipedia.org A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle. wikipedia.orgchemicalbook.com

Substrate Scope: The reaction accommodates a wide array of substituents on both the aryl halide and the arylboronic acid, making it highly adaptable for the synthesis of complex biphenylamines. uliege.be For instance, electron-withdrawing groups on the arylboronic acid can sometimes enhance the reaction rate when coupled with electron-rich bromoanilines. uliege.be

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 32 |

| 4-Bromo-2,6-dimethylaniline | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 51 |

| 3-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | High |

| 3-Bromoaniline | 4-Phenoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | Lower |

This table presents a selection of Suzuki-Miyaura coupling reactions for the synthesis of biphenylamines, highlighting the impact of substituents and catalyst systems on reaction yields. uliege.be

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a library of biphenylamines by varying the substitution patterns on the aromatic rings. uliege.be

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While it is primarily used to form arylamines from aryl halides and amines, it can also be a key step in multi-step syntheses leading to aminobiphenyls. For instance, a biphenyl core can be constructed first, followed by a Buchwald-Hartwig amination to introduce the amino group.

Key aspects of this methodology include:

Catalyst Systems: Similar to Suzuki coupling, Buchwald-Hartwig amination relies on palladium catalysts, often in combination with specialized phosphine ligands. orgsyn.orgacs.org The choice of ligand is crucial for achieving high yields and accommodating a broad range of substrates.

Reaction Conditions: The reaction is typically carried out in the presence of a base, with sodium tert-butoxide (NaOtBu) being a common choice. acs.org Solvents like toluene are frequently used. acs.org

Applications: This reaction is particularly valuable for synthesizing triarylamines and other complex amine-containing structures. rsc.org It has been successfully applied to the synthesis of various substituted biphenylamines.

The development of robust catalyst systems has made the Buchwald-Hartwig amination a go-to method for C-N bond formation in complex molecule synthesis. orgsyn.orgresearchgate.net

Copper-Mediated Coupling Reactions for Carbon-Nitrogen Bond Formation

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, represents an older but still relevant strategy for synthesizing aryl amines. rsc.orgmdpi.com While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed systems. nih.gov

Advantages of copper-mediated coupling include:

Cost-Effectiveness: Copper is significantly cheaper and less toxic than palladium, making it an attractive alternative for large-scale industrial synthesis. rsc.org

Ligand Development: The use of various ligands, such as diamines and amino acids, has enabled these reactions to proceed at lower temperatures and with catalytic amounts of copper. nih.gov

Specific Applications: In some cases, copper catalysis can be advantageous for specific substrates, such as in the synthesis of certain polysubstituted carbazoles from 2,2'-dibromo-1,1'-biphenyl and primary amines. rsc.org

The mechanism of copper-catalyzed C-N coupling is thought to involve either a radical pathway or an oxidative addition/reductive elimination cycle, similar to palladium catalysis. mdpi.com

Functional Group Interconversions and Modifications

Once the biphenyl scaffold is constructed, subsequent reactions can be used to introduce or modify functional groups to arrive at the target molecule, 2'-Amino-biphenyl-4-OL.

Hydrogenation of Nitrobiphenyl Precursors

A common and efficient method for introducing an amino group onto a biphenyl ring is through the reduction of a corresponding nitrobiphenyl precursor. chemicalbook.comvulcanchem.comontosight.ai This two-step approach involves first synthesizing the nitrobiphenyl, often via a Suzuki coupling involving a nitro-substituted aryl halide, followed by reduction of the nitro group.

Key aspects of this reduction include:

Catalysts: The catalytic hydrogenation is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. orgsyn.orgajol.info Other reducing agents like stannous chloride (SnCl₂) in ethanol (B145695) can also be employed. chemicalbook.comvulcanchem.com

Reaction Conditions: The hydrogenation is generally performed in a solvent such as ethanol. orgsyn.org The reaction progress can be monitored by the uptake of hydrogen.

| Nitro Precursor | Reducing Agent/Catalyst | Solvent | Product |

| 2-Nitrobiphenyl | H₂ / Pd-C | Ethanol | 2-Aminobiphenyl (B1664054) |

| 2-Nitrobiphenyl | SnCl₂ | Ethanol | 2-Aminobiphenyl |

| 4-Nitrobiphenyl-2-ol | H₂ / Pd catalyst | Not specified | 4-Amino-[1,1'-biphenyl]-2-ol |

This table summarizes common methods for the reduction of nitrobiphenyls to their corresponding aminobiphenyls. chemicalbook.comorgsyn.org

This method is highly reliable and provides a straightforward route to aminobiphenyls from readily available starting materials.

Aminomethylation of Phenolic Biphenyls via Mannich Reaction

The Mannich reaction is a versatile method for introducing an aminomethyl group onto a phenolic compound. bch.roias.ac.in This reaction involves the condensation of a phenol (B47542) with formaldehyde (B43269) and a primary or secondary amine. acad.ro For phenolic biphenyls, this provides a direct route to aminomethylated analogues.

Key features of the Mannich reaction on phenolic biphenyls:

Regioselectivity: The aminomethyl group is typically introduced at the position ortho to the hydroxyl group. bch.roresearchgate.net If the ortho positions are blocked, substitution may occur at the para position.

Reaction Conditions: The reaction is often carried out in an alcohol solvent, such as ethanol, and can proceed at room temperature over several days or at elevated temperatures. bch.roresearchgate.net

Substrate Scope: A variety of secondary amines can be used, leading to a range of novel Mannich bases. bch.ro

For example, the Mannich reaction of 2-chloro-4-phenylphenol (B167023) with formaldehyde and various secondary amines yields aminomethylated 3-chlorobiphenyl-4-ols in good yields. bch.ro This demonstrates the utility of this reaction for functionalizing the phenolic ring of a biphenyl system.

Multi-Component Reactions for Biphenyl Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While a direct multi-component synthesis of this compound is not prominently described, the principles of MCRs have been successfully applied to the synthesis of related biphenyl derivatives.

One notable example is the uncatalyzed and solvent-free multi-component process for the synthesis of biphenyl-2-carbonitrile derivatives. nih.govmdpi.comresearchgate.net This method involves the reaction of an aryl aldehyde, nitroacetonitrile, and a 1,3-butadiene (B125203) derivative. nih.gov The reaction proceeds through a sequence of a Knoevenagel condensation, a Diels-Alder cycloaddition, and a final aromatization step to construct the biphenyl system. nih.govresearchgate.net This strategy highlights the potential of MCRs to rapidly assemble the core biphenyl structure from simple starting materials.

The reaction conditions for this MCR are noteworthy for their "green" characteristics, avoiding the use of metal catalysts and organic solvents. nih.govresearchgate.net The yields of the resulting biphenyl-2-carbonitriles are often excellent, as demonstrated in the synthesis of various substituted derivatives. nih.gov

Table 1: Examples of Biphenyl-2-carbonitrile Synthesis via Multi-Component Reaction

| Aryl Aldehyde | 1,3-Butadiene | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | 3-Buten-2-one | Room Temp | 10 | 85 | nih.govresearchgate.net |

| 4-Chlorobenzaldehyde | 3-Buten-2-one | 30-60 | 5-20 | Excellent | nih.gov |

| 4-Methoxybenzaldehyde | 3-Buten-2-one | 120 | 3 | Excellent | nih.gov |

While this specific MCR yields a carbonitrile functionality instead of an amino group, and lacks the hydroxyl group at the 4-position, it illustrates a powerful methodology for creating the fundamental biphenyl scaffold. Further functional group transformations would be necessary to convert these products into aminobiphenylols.

Advanced Synthetic Strategies for Substituted Aminobiphenylols

More direct and versatile approaches to this compound and its analogs typically rely on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and widely used method. mdpi.comwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. mdpi.comwikipedia.org

A plausible and efficient synthetic route to this compound involves a Suzuki-Miyaura coupling reaction followed by a reduction step. This strategy can be envisioned in two primary ways:

Route A: Coupling of a protected aminophenylboronic acid with a halophenol.

In this approach, a suitably protected 2-aminophenylboronic acid is coupled with a 4-halophenol. The protecting group on the amine is crucial to prevent side reactions during the palladium-catalyzed coupling.

Route B: Coupling of a hydroxyphenylboronic acid with a nitrohalobenzene followed by reduction.

This is often the more common and reliable approach. It involves the Suzuki-Miyaura coupling of 4-hydroxyphenylboronic acid with a 2-halonitrobenzene (e.g., 2-bromonitrobenzene or 2-iodonitrobenzene). The resulting 2'-nitro-biphenyl-4-ol intermediate is then subjected to a reduction of the nitro group to afford the target this compound.

Systematic investigations into the Suzuki-Miyaura coupling of halophenols with phenylboronic acids have been conducted, providing valuable insights into optimal reaction conditions. nih.gov For instance, the coupling of 4-hydroxyphenylboronic acid with aryl bromides can be effectively carried out using a palladium acetate catalyst with a phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), in the presence of a base like potassium carbonate. researchgate.net

The reduction of the nitro group in the 2'-nitro-biphenyl-4-ol intermediate can be achieved through various established methods. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and efficient method. google.com Alternatively, chemical reduction using metals such as iron, tin, or zinc in an acidic medium can also be employed. google.com

Table 2: Proposed Synthesis of this compound via Suzuki Coupling and Reduction

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Product | Reference |

| 1. Suzuki Coupling | 4-Hydroxyphenylboronic acid | 2-Bromonitrobenzene | Pd(OAc)₂, dppf, K₂CO₃ | THF/Water | 2'-Nitro-biphenyl-4-ol | researchgate.net |

| 2. Reduction | 2'-Nitro-biphenyl-4-ol | H₂ | Pd/C | Ethanol/Methanol | This compound | google.com |

The synthesis of analogues of this compound can be readily achieved by employing substituted derivatives of either the phenylboronic acid or the halobenzene in the initial Suzuki coupling step. This modularity is a key advantage of this synthetic strategy, allowing for the generation of a diverse library of substituted aminobiphenylols for further investigation.

Chemical Reactivity and Transformation Mechanisms of 2 Amino Biphenyl 4 Ol Derivatives

Electrophilic and Nucleophilic Reactions of Amino and Hydroxyl Moieties

The chemical character of 2'-Amino-biphenyl-4-OL is largely defined by the nucleophilic amino group and the dual-natured hydroxyl group, which can act as both a nucleophile and a weak acid. The aromatic rings also participate in electrophilic substitution reactions, with the regioselectivity influenced by the directing effects of the existing substituents.

The amino group (-NH₂) is a primary site for nucleophilic attack on electrophiles. Reactions such as alkylation, acylation, and sulfonation readily occur at the nitrogen atom. For instance, acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This reactivity is fundamental to many derivatization strategies.

The hydroxyl group (-OH) exhibits more varied reactivity. As a nucleophile, it can react with electrophiles, for example, in ether and ester formation. Deprotonation of the hydroxyl group significantly enhances its nucleophilicity, forming a phenoxide ion that is a much stronger nucleophile. This phenoxide can then participate in reactions like the Williamson ether synthesis.

Electrophilic aromatic substitution on the biphenyl (B1667301) rings is directed by the activating, ortho-, para-directing effects of the amino and hydroxyl groups. However, the positions available for substitution are also influenced by steric hindrance from the biphenyl twist angle. The hydroxyl-bearing ring is strongly activated, directing incoming electrophiles primarily to the positions ortho to the hydroxyl group (positions 3 and 5). The amino-bearing ring is also activated, directing substitution to the ortho and para positions relative to the amino group.

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Reagent Example | Product Type |

|---|---|---|---|

| Amino (-NH₂) | Nucleophilic Substitution | Acetyl chloride | Amide |

| Amino (-NH₂) | Nucleophilic Substitution | Methyl iodide | Alkylated amine |

| Hydroxyl (-OH) | Nucleophilic Substitution (as -O⁻) | Benzyl bromide | Ether |

| Hydroxyl (-OH) | Esterification | Acetic anhydride | Ester |

| Aromatic Ring | Electrophilic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | Nitro-derivative |

Cyclization Reactions and Heterocycle Annulation (e.g., Cinnoline (B1195905) Derivatives)

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. A notable example is the formation of cinnoline derivatives. Cinnolines are an important class of nitrogen-containing heterocycles. nih.gov

The synthesis of a cinnoline derivative from this compound typically involves a sequence of reactions that creates a new six-membered heterocyclic ring fused to one of the benzene (B151609) rings. A common strategy involves the diazotization of the 2'-amino group to form a diazonium salt. This highly reactive intermediate can then undergo intramolecular electrophilic attack on the adjacent phenyl ring, leading to cyclization and the formation of the cinnoline core. The position of the hydroxyl group can influence the ease and outcome of this cyclization.

The general mechanism for this transformation is as follows:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form a diazonium salt.

Intramolecular Cyclization (Pschorr reaction): The diazonium salt then undergoes an intramolecular cyclization where the diazonium group acts as an electrophile, attacking the other aromatic ring. This is often promoted by a catalyst, such as copper.

Aromatization: The resulting cyclized intermediate loses a proton to form the stable aromatic cinnoline ring system.

Various synthetic methods for cinnolines have been developed, including transition-metal-free intramolecular redox cyclization and copper-catalyzed aerobic annulation. nih.govnih.gov The specific conditions and reagents used can be tailored to favor the formation of the desired cinnoline derivative. nih.govresearchgate.net

Derivatization Strategies for Enhanced Chemical Functionality

Derivatization of this compound is a key strategy to modify its physicochemical properties and to introduce new functionalities for specific applications, such as in analytical chemistry or materials science. nih.govspringernature.com The amino and hydroxyl groups are the primary targets for these modifications.

Derivatization of the Amino Group: The primary amino group can be readily derivatized to introduce a wide range of functional groups. For example, reaction with fluorescent tags allows for sensitive detection in analytical methods. Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) are used for the chiral resolution of amino compounds by converting them into diastereomers that can be separated by chromatography. mdpi.com

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into esters or ethers to alter the molecule's polarity and solubility. For instance, esterification with long-chain fatty acids would increase its lipophilicity. The hydroxyl group can also be protected during multi-step syntheses to prevent unwanted side reactions.

Combined Derivatization: Both the amino and hydroxyl groups can be derivatized in a single or sequential process to create more complex molecules. For example, the amino group could be acylated, and the hydroxyl group could be etherified, leading to a derivative with significantly different properties from the parent compound.

Table 2: Examples of Derivatization Reactions for this compound

| Target Group | Reagent | Purpose of Derivatization | Resulting Functional Group |

|---|---|---|---|

| Amino | Dansyl chloride | Fluorescence labeling | Sulfonamide |

| Amino | 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent) | Chromophore introduction for HPLC | Dinitrophenyl amine |

| Hydroxyl | tert-Butyldimethylsilyl chloride (TBDMSCl) | Protection of hydroxyl group | Silyl ether |

| Hydroxyl | Methylsulfonyl chloride | Increase polarity | Mesylate ester |

Investigations into Tautomeric Equilibria in Biphenylol Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms. For this compound, two main types of tautomerism are possible: keto-enol tautomerism involving the hydroxyl group and the aromatic ring, and amino-imino tautomerism involving the amino group.

Keto-Enol Tautomerism: The phenolic hydroxyl group can, in principle, exist in equilibrium with its keto tautomer. For simple phenols, the enol (phenolic) form is overwhelmingly favored due to the stability conferred by the aromatic system. However, in biphenyl systems, the equilibrium can be influenced by substituents and the conformation of the molecule. Studies on similar hydroxypyrimidine systems have shown that while one tautomer may be favored in the solid state, an equilibrium of multiple forms can exist in solution. nih.gov For this compound, the phenol (B47542) form is expected to be the predominant tautomer under normal conditions.

Amino-Imino Tautomerism: The primary amino group can exist in equilibrium with its imino tautomer. This type of tautomerism is particularly relevant in heterocyclic chemistry and biochemistry, for instance, in the context of DNA base pairing. researchgate.net For aniline-type amines, the amino form is generally much more stable than the imino form. Theoretical calculations on 4-aminophenol (B1666318) have shown the neutral amino form to be the stable tautomer in aqueous solution. rsc.org

The tautomeric equilibrium can be significantly affected by the solvent, pH, and temperature. While the phenol-amino form of this compound is expected to be the most stable, the presence of minor tautomers could be significant in certain chemical reactions or biological contexts. Experimental and computational studies are necessary to quantify the relative stabilities of the possible tautomers of this specific molecule.

Derivatives and Structural Analogues of 2 Amino Biphenyl 4 Ol in Advanced Chemical Research

Design Principles for Tailored Aminobiphenyl Derivatives

The design of tailored aminobiphenyl derivatives is a strategic process that involves the careful selection and placement of substituents to achieve desired chemical and physical properties. The primary goal is to control the molecule's conformation, electronic distribution, and reactivity. Key design principles include the manipulation of steric and electronic effects, as well as the introduction of functional groups that can participate in specific interactions.

One of the most critical aspects in the design of biphenyl (B1667301) derivatives is the control of the dihedral angle between the two phenyl rings. This is largely achieved by introducing substituents at the ortho positions (2, 2', 6, and 6'). The steric bulk of these substituents can restrict rotation around the central carbon-carbon single bond, leading to stable, non-interconverting rotational isomers known as atropisomers. The choice of ortho substituents is therefore a primary design element for inducing axial chirality.

The electronic properties of the aminobiphenyl scaffold can be modulated by introducing electron-donating or electron-withdrawing groups at various positions on the phenyl rings. For instance, the amino group (-NH2) is a strong electron-donating group, which increases the electron density of the ring it is attached to, making it more susceptible to electrophilic substitution. Conversely, the hydroxyl group (-OH) is also an activating group. The strategic placement of these and other functional groups can influence the molecule's reactivity, acidity/basicity, and its ability to coordinate with metal centers.

In the context of designing ligands for asymmetric catalysis, the principles often involve creating a chiral environment around a metal center. This is achieved by synthesizing axially chiral biphenyls with coordinating groups, such as phosphines or amines, at or near the ortho positions. The design of these ligands focuses on creating a well-defined and sterically hindered chiral pocket that can effectively control the stereochemical outcome of a chemical reaction.

Table 1: Design Strategies for Tailored Aminobiphenyl Derivatives

| Design Principle | Objective | Examples of Substituents/Strategies |

| Steric Hindrance | Induce axial chirality, control conformation | Bulky alkyl groups (e.g., tert-butyl), halogens (e.g., I, Br) at ortho positions |

| Electronic Tuning | Modify reactivity, pKa, coordination ability | Electron-donating groups (-OCH3, -N(CH3)2), electron-withdrawing groups (-NO2, -CF3) |

| Functionalization | Introduce sites for further reaction, specific interactions | Carboxylic acids, esters, amides for bioconjugation; phosphines for catalysis |

| Bridging Units | Lock dihedral angle, enhance rigidity | Introduction of cyclic structures connecting the two phenyl rings |

Impact of Substitution Patterns on Chemical Behavior and Reactivity

The substitution pattern on the aminobiphenyl skeleton has a profound impact on its chemical behavior and reactivity. The interplay of steric and electronic effects governs properties ranging from the barrier to rotation around the biphenyl bond to the regioselectivity of further chemical transformations.

The most significant influence of the substitution pattern is on the rotational energy barrier. The presence of substituents at the ortho positions to the interannular bond creates steric repulsion, which raises the energy of the planar transition state for rotation. The larger the ortho substituents, the higher the rotational barrier. This can lead to atropisomerism, where the rotational isomers can be isolated as stable enantiomers at room temperature. For a derivative of 2'-Amino-biphenyl-4-OL, the amino group at the 2' position already provides some steric bulk. The introduction of additional substituents at the 2, 6, or 6' positions would further increase this barrier.

The electronic nature of the substituents also plays a role, albeit often a more subtle one, in determining the rotational barrier. Electron-donating groups can sometimes lower the rotational barrier by stabilizing the transition state, while electron-withdrawing groups may have the opposite effect. researchgate.net However, these effects are highly dependent on the specific substitution pattern and the nature of the biphenyl system. researchgate.net

The reactivity of the phenyl rings towards electrophilic aromatic substitution is strongly influenced by the directing effects of the existing substituents. The amino group is a powerful activating and ortho-, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to it. Similarly, the hydroxyl group is also an activating and ortho-, para-directing group. In this compound, the first ring is activated by the hydroxyl group and the second ring is activated by the amino group. The outcome of a substitution reaction would depend on the reaction conditions and the relative activating strength of these groups.

Table 2: Predicted Impact of Substituents on the Properties of this compound Derivatives

| Substituent Position | Type of Substituent | Expected Impact on Rotational Barrier | Expected Impact on Reactivity |

| 2, 6, or 6' | Bulky alkyl group | Significant increase | Steric hindrance may reduce reactivity |

| 3' or 5' | Electron-withdrawing group | Minor electronic effect | Deactivation of the amino-substituted ring |

| 3 or 5 | Electron-donating group | Minor electronic effect | Further activation of the hydroxyl-substituted ring |

Synthesis and Investigation of Poly-substituted and Polyfunctional Aminobiphenylols

The synthesis of poly-substituted and polyfunctional aminobiphenylols often relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most widely used methods. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For the synthesis of a this compound derivative, this could involve coupling a suitably substituted aminophenylboronic acid with a substituted halophenol, or vice versa.

The synthesis of polysubstituted derivatives requires careful planning of the synthetic route to ensure the correct placement of the various functional groups. This often involves the use of protecting groups for the amino and hydroxyl functionalities to prevent unwanted side reactions during the coupling and subsequent modification steps. For example, the amino group can be protected as an amide or a carbamate, and the hydroxyl group can be protected as an ether.

Once synthesized, the investigation of these compounds involves a range of analytical and spectroscopic techniques to confirm their structure and to study their properties. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the connectivity of the atoms and can also be used to study the dynamic processes, such as restricted rotation, by observing changes in the spectra at different temperatures. X-ray crystallography provides definitive proof of the solid-state structure, including the dihedral angle between the phenyl rings.

The investigation of the properties of these compounds is often application-driven. For example, if the target is a new chiral ligand, its efficacy will be tested in asymmetric catalytic reactions. If the goal is a potential therapeutic agent, its biological activity will be assessed through in vitro and in vivo assays.

Atropisomerism and Axial Chirality in Biphenyl-based Systems

Atropisomerism is a form of stereoisomerism that arises from restricted rotation about a single bond. In biphenyl systems, if the ortho substituents are sufficiently bulky, rotation around the central C-C bond is hindered to the extent that two stable, non-superimposable mirror-image conformers can be isolated. These enantiomeric atropisomers are a result of axial chirality, where the molecule's chirality is defined by an axis rather than a stereocenter.

For a biphenyl to exhibit atropisomerism, two conditions must be met: there must be a high enough energy barrier to rotation to allow for the isolation of the individual isomers, and the substitution pattern must be such that the molecule is not superimposable on its mirror image. The latter condition is met if each ring does not have a plane of symmetry in the context of the entire molecule.

In the case of this compound, the presence of the amino group at an ortho position provides a degree of steric hindrance. While this parent compound itself may not have a sufficiently high barrier to rotation to be considered atropisomeric at room temperature, the introduction of additional bulky substituents at the other ortho positions (2, 6, or 6') could lead to stable atropisomers.

The study of atropisomerism in biphenyl-based systems is of significant importance in drug discovery, as different atropisomers of a chiral drug can have vastly different pharmacological activities and toxicological profiles. nih.gov For example, the FDA-approved drug telenzepine (B1681252) is a stable atropisomer, and one isomer is significantly more potent than the other. nih.gov Therefore, the ability to synthesize and separate atropisomeric aminobiphenyl derivatives is crucial for the development of safe and effective drugs.

The rotational stability of atropisomers is typically quantified by the free energy of activation (ΔG‡) for rotation. This value can be determined experimentally using dynamic NMR spectroscopy or chiral high-performance liquid chromatography (HPLC). A higher ΔG‡ value corresponds to a more stable atropisomer.

Theoretical and Computational Chemistry Studies on 2 Amino Biphenyl 4 Ol Systems

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Frontier Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and equilibrium geometry of molecules. nih.gov The process begins with geometry optimization, where DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. nih.govthaiscience.info For 2'-Amino-biphenyl-4-OL, this optimization would reveal critical structural parameters, including the dihedral angle between the two phenyl rings, which governs the degree of π-conjugation, as well as the bond lengths and angles of the amino and hydroxyl functional groups. To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed to ensure the absence of imaginary frequencies. nih.gov

Once the optimized geometry is obtained, the electronic properties can be analyzed. A key aspect of this is the Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. wikipedia.orgnih.gov A smaller gap generally suggests higher reactivity. wikipedia.orgnih.gov For this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The amino and hydroxyl groups, being electron-donating, are expected to significantly influence the energy and localization of the HOMO.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Parameter | Calculated Value |

|---|---|

| C-C Inter-ring Bond Length | ~1.48 Å |

| Inter-ring Dihedral Angle | ~40-45° |

| C-O Bond Length | ~1.37 Å |

| C-N Bond Length | ~1.40 Å |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility and interactions. For this compound, MD simulations are invaluable for exploring its conformational landscape. A key degree of freedom in this molecule is the rotation around the C-C bond connecting the two phenyl rings. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov

Furthermore, MD simulations are essential for studying intermolecular interactions, typically by placing the molecule in a simulated solvent box (e.g., water). nih.gov This allows for the investigation of hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups of this compound and surrounding solvent molecules. It also enables the study of non-covalent interactions between multiple this compound molecules, such as π-π stacking of the aromatic rings and hydrogen bonding between the functional groups. nih.gov These simulations can provide insights into solvation properties, aggregation behavior, and the nature of interactions with other molecules, such as biological macromolecules. nih.govk-state.edu The accuracy of these simulations depends heavily on the quality of the underlying force field. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry offers powerful methods to elucidate the pathways of chemical reactions, identify intermediate structures, and characterize high-energy transition states (TS). rsc.org For a molecule like this compound, these studies can investigate various potential reactions, such as oxidation of the phenol (B47542) or aniline (B41778) moieties, or reactions involving electrophilic substitution on the aromatic rings. DFT calculations are commonly used to map the potential energy surface (PES) of a reaction. mdpi.com By locating the stationary points on the PES—reactants, products, intermediates, and transition states—a detailed reaction mechanism can be constructed. mdpi.com

A particularly relevant area of study for this molecule is the rotation around the central carbon-carbon bond of the biphenyl (B1667301) core. The transition state for this process involves a planar conformation, which is energetically disfavored due to steric hindrance. nih.gov Computational methods can precisely calculate the energy barrier for this rotation. nih.gov For reactions such as hydrogen abstraction by radicals (e.g., OH radicals), computational studies can determine the activation energies for abstraction from different sites (the -OH group, the -NH2 group, or the aromatic C-H bonds), thereby predicting the most likely initial step in its atmospheric degradation. mdpi.com Identifying the geometry and energy of the transition state is crucial for calculating reaction rate constants using Transition State Theory (TST). mdpi.com

Prediction of Spectroscopic Signatures from First Principles

Ab initio (first principles) and DFT calculations are widely used to predict various spectroscopic properties of molecules, providing a powerful tool for interpreting experimental spectra. For this compound, these methods can generate theoretical spectra that aid in structural confirmation and analysis.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the harmonic vibrational frequencies. scispace.com These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculations also yield IR intensities and Raman activities, which predict the relative strengths of the spectral bands. civilica.com This allows for the assignment of specific vibrational modes, such as O-H and N-H stretches, C=C stretches of the aromatic rings, and the C-C inter-ring stretch, to the experimentally observed peaks. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) with good accuracy. civilica.com These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of electronic excitations, which correspond to the absorption bands in a UV-Visible spectrum. rsc.org For this compound, TD-DFT can predict the energies and oscillator strengths of π-π* transitions within the aromatic system, helping to understand how conjugation and the presence of amino and hydroxyl substituents affect its color and electronic properties. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | ~3600 | Strong (IR) |

| N-H Symmetric/Asymmetric Stretch | ~3350-3450 | Medium (IR) |

| Aromatic C-H Stretch | ~3050-3100 | Medium-Weak (IR) |

| Aromatic C=C Stretch | ~1500-1600 | Strong (IR/Raman) |

| C-O Stretch | ~1250 | Strong (IR) |

| C-N Stretch | ~1300 | Medium (IR) |

Force Field Development and Parameterization for Aminobiphenylols

Classical molecular dynamics simulations rely on force fields, which are sets of mathematical functions and associated parameters that describe the potential energy of a system of particles. chemrxiv.org While general-purpose force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) exist for organic molecules, their accuracy for a specific, less common structure like an aminobiphenylol may be limited. nih.govnih.gov Therefore, developing and parameterizing a specific force field or refining existing ones is often necessary for high-accuracy simulations.

The parameterization process for a new molecule like this compound typically involves a multi-step procedure benchmarked against high-level quantum mechanics (QM) calculations: nih.gov

Initial Parameter Assignment: Bond, angle, and van der Waals parameters are often taken from an existing force field by analogy. nih.gov

Electrostatic Parameter Derivation: Partial atomic charges are derived to accurately represent the molecule's electrostatic potential (ESP). This is commonly done by fitting the charges to the QM-calculated ESP using methods like Restrained Electrostatic Potential (RESP). nih.gov

Dihedral Parameter Fitting: The torsional (dihedral) parameters are the most critical for describing conformational preferences. QM calculations are used to scan the potential energy surface as a function of key dihedral angles (e.g., the rotation around the biphenyl C-C bond). The force field's dihedral parameters are then optimized to reproduce these QM energy profiles. arxiv.org

Validation: The newly parameterized force field is validated by performing simulations and comparing the results against available experimental data or further QM calculations, such as the relative energies of different conformers or interaction energies with other molecules. semanticscholar.org This ensures the developed parameters can accurately model the dynamics and interactions of aminobiphenylols.

Applications of 2 Amino Biphenyl 4 Ol and Its Chemical Relatives in Materials Science and Catalysis Research

Building Blocks for Polymeric Materials and Organic Semiconductors

The rigid structure and reactive functional groups of 2'-Amino-biphenyl-4-OL and related compounds make them valuable monomers for the synthesis of high-performance polymers and key components in organic semiconductors. The amino and hydroxyl groups provide sites for polymerization, leading to materials such as polyamides, polyimides, and poly(β-hydroxyl amine)s. researchgate.netmdpi.com

Aromatic polyimides synthesized from diamines containing biphenyl (B1667301) units, such as 1,4-bis(4-amino-2-phenylphenoxy) benzene (B151609), exhibit high thermal stability and amorphous structures, with glass transition temperatures often exceeding 220°C. researchgate.net The biphenyl structure contributes to the rigidity and thermal resistance of the polymer backbone. Similarly, poly(β-hydroxyl amine)s, formed through the reaction of amines and epoxides, are explored for creating supramolecular elastomers, where the hydroxyl and amino groups contribute to hydrogen bonding and metal coordination networks. mdpi.com

In the field of organic electronics, biphenyl derivatives are investigated for their charge-transporting properties. nih.govresearchgate.net The extended π-conjugation of the biphenyl system is conducive to charge mobility. Organic semiconductors based on biphenyl enamines have demonstrated high thermal stability and carrier drift mobilities suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The ability to tune the electronic properties by modifying the substituents on the biphenyl core allows for the targeted design of materials for specific electronic applications. researchgate.net

| Material Class | Monomer Type | Key Properties | Potential Applications |

|---|---|---|---|

| Polyimides | Aminobiphenyl Diamines | High thermal stability, amorphous nature, high glass transition temperature. researchgate.net | High-performance films, coatings, aerospace components. |

| Polyamides | Aminobiphenyl Diamines | Enhanced solubility, thermal stability, strong blue fluorescence. researchgate.net | Specialty fibers, fluorescent materials. |

| Poly(β-hydroxyl amine)s | Amines and Epoxides | Supramolecular assembly, self-healing capabilities, tunable mechanical properties. mdpi.com | Elastomers, biomedical materials, flexible electronics. mdpi.com |

| Organic Semiconductors | Biphenyl Enamines | High thermal stability, good charge-carrier mobility. researchgate.net | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Solar Cells. researchgate.net |

Ligand Design in Transition Metal Catalysis (e.g., Palladium-mediated Reactions)

Aminobiphenyls are a cornerstone in the design of ligands for transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. nih.gov The 2-aminobiphenyl (B1664054) scaffold is central to a class of highly effective ligands that promote reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings, as well as C-N bond-forming reactions like the Buchwald-Hartwig amination. researchgate.net

The nitrogen atom of the amino group in compounds like this compound can coordinate to the metal center, influencing the catalyst's activity, stability, and selectivity. nih.gov For instance, N-substituted 2-aminobiphenylpalladium precatalysts have been developed to improve efficiency and prevent contamination of products with residual aminobiphenyls. nih.gov These precatalysts activate to form the catalytically active LPd(0) species. nih.gov The versatility of the aminobiphenyl framework allows for fine-tuning of steric and electronic properties through substitution on the phenyl rings or the nitrogen atom, enabling the development of tailored catalysts for specific transformations. mdpi.commdpi.com

| Reaction Name | Bond Formed | Significance |

|---|---|---|

| Suzuki–Miyaura Coupling | C-C | Forms biphenyls and other biaryls from aryl halides and boronic acids. researchgate.net |

| Buchwald-Hartwig Amination | C-N | Forms aryl amines from aryl halides and amines. frontiersin.org |

| Heck Coupling | C-C | Couples unsaturated halides with alkenes. researchgate.net |

| Stille Coupling | C-C | Couples organic halides with organotin compounds. researchgate.net |

| Negishi Coupling | C-C | Couples organic halides with organozinc compounds. researchgate.net |

Development of Optoelectronic Materials, including OLEDs and Liquid Crystals

The rigid, planar structure of the biphenyl moiety is a desirable feature for materials used in optoelectronics. Biphenyl derivatives are widely used as foundational components for liquid crystals and as fluorescent layers in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Research into biphenyl-based liquid crystals often focuses on molecules that possess a rigid core with polar groups at one end and a flexible aliphatic tail at the other. wikipedia.org The amino and hydroxyl groups of this compound can serve as the polar head, contributing to the necessary intermolecular interactions for liquid crystal phase formation. The introduction of substituents, such as fluorine atoms, onto the biphenyl scaffold is a common strategy to enhance properties like chemical stability and tune the electronic characteristics for applications in liquid crystal displays (LCDs). nih.gov

In the context of OLEDs, the biphenyl core acts as a chromophore that can be modified to emit light across the visible spectrum. The electron-donating amino group and electron-withdrawing or -donating hydroxyl group in this compound can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting its emission color and efficiency. Substituted biphenyl anilines are vital in creating materials with strong electronic donor properties, which are beneficial for charge injection and transport in OLED devices. nih.gov

| Material/Device | Function of Biphenyl Core | Key Structural Features |

|---|---|---|

| Liquid Crystals (LCs) | Provides structural rigidity and anisotropy. researchgate.net | Rigid biphenyl core, polar head groups (e.g., -CN, -OH, -NH2), flexible alkyl tails. wikipedia.org |

| Organic Light-Emitting Diodes (OLEDs) | Forms part of the emissive layer or charge-transport layers. nih.gov | Extended π-conjugation for fluorescence, functional groups to tune emission color and charge transport. nih.gov |

| Organic Semiconductors | Acts as the charge-transporting backbone. nih.gov | Planar structure for efficient π-orbital overlap, tunable energy levels via substitution. researchgate.net |

Research into Advanced Dye Chromophores and Colorants

Biphenyl derivatives, particularly those containing amino groups, have long been used as intermediates in the synthesis of dyes and pigments. nih.govtaylorandfrancis.com The amino group acts as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light, often intensifying the color and shifting the absorption wavelength.

Aminobiphenyls can be readily converted into diazonium salts, which are versatile intermediates for producing a vast range of azo dyes. njit.edu The subsequent coupling of the diazonium salt with various aromatic compounds (coupling components) leads to the formation of the characteristic -N=N- azo linkage, which is a primary chromophore in many synthetic colorants. The presence of a hydroxyl group, as in this compound, can further influence the final color and dyeing properties, such as affinity for certain fibers and fastness to light and washing. researchgate.net For example, the ortho, ortho'-dihydroxy-azo configuration is known to form stable complexes with metal ions, a feature used to produce mordant dyes with excellent fastness properties. njit.edu Aminobiphenyl derivatives have also been identified in commercial hair dye formulations. nih.gov

| Dye Class | Synthetic Route | Key Features |

|---|---|---|

| Azo Dyes | Diazotization of the amino group followed by azo coupling. njit.edu | Contains one or more -N=N- groups; wide range of colors achievable. |

| Mordant Dyes | Formation of metal complexes, often with ortho-hydroxy azo structures. njit.edu | Improved wash and light fastness due to metal coordination. |

| Direct Dyes | Often contain sulfonic acid groups for water solubility and fiber affinity. | Used for dyeing cellulosic fibers like cotton. |

Precursors for Advanced Organic Synthesis Intermediates

Beyond its direct applications, this compound is a valuable intermediate for the synthesis of more complex organic molecules. researchgate.net The biphenyl unit is a privileged scaffold in medicinal chemistry and materials science, and the amino and hydroxyl groups serve as handles for further chemical modification. nih.govresearchgate.net

The primary amino group can undergo a wide range of reactions, including acylation to form amides, alkylation, and reaction with aldehydes or ketones to yield Schiff bases. nih.govorientjchem.org The hydroxyl group can be converted into ethers or esters. These transformations allow for the construction of elaborate molecular architectures. For example, aminomethylated phenols, created through the Mannich reaction, are reactive intermediates used to synthesize various heterocyclic compounds. researchgate.net Furthermore, palladium-catalyzed reactions can functionalize the biphenyl core itself, such as the sequential hydroxylation and carboxylation of biphenyl to produce monomers like 4'-hydroxy-4-biphenylcarboxylic acid. nih.gov The versatility of aminobiphenyls makes them key starting materials in multi-step syntheses targeting pharmaceuticals, agrochemicals, and other high-value chemical products. google.com

| Functional Group | Reaction Type | Product Class | Further Applications |

|---|---|---|---|

| Amino (-NH2) | Diazotization | Diazonium Salts | Azo dyes, Sandmeyer reactions. njit.edu |

| Amino (-NH2) | Acylation | Amides | Pharmaceuticals, polymers. orientjchem.org |

| Amino (-NH2) | Reaction with Aldehyde/Ketone | Schiff Bases (Imines) | Ligands, synthesis of secondary amines. nih.gov |

| Hydroxyl (-OH) | Etherification (e.g., Williamson) | Ethers | Polymers, specialty chemicals. |

| Hydroxyl (-OH) | Esterification | Esters | Liquid crystals, protecting groups. |

| Aromatic Rings | Palladium-Catalyzed Cross-Coupling | Substituted Biphenyls | Complex molecules, functional materials. nih.gov |

Future Directions and Emerging Research Avenues for 2 Amino Biphenyl 4 Ol Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is increasingly benefiting from the precision, efficiency, and safety offered by continuous flow chemistry and automated synthesis platforms. nih.govnih.gov For 2'-Amino-biphenyl-4-OL, these technologies represent a significant leap forward from traditional batch processing.

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing the synthesis of functionalized biphenyls. nih.gov Multi-step syntheses, often required for producing derivatives of this compound, can be "telescoped" into a continuous sequence, minimizing manual handling of intermediates and potentially hazardous reagents. nih.gov The application of flow technology has been demonstrated to be superior for certain reaction types common in biphenyl (B1667301) synthesis, such as those requiring high temperatures or careful control of reactive intermediates. nih.govallfordrugs.com Future research could focus on developing a dedicated flow synthesis route for this compound and its derivatives, potentially improving yield, purity, and process safety.

Automated Synthesis: Automated platforms, equipped with robotic liquid and solid handling, enable high-throughput experimentation for reaction optimization and the rapid generation of compound libraries. scripps.educhemrxiv.org Such systems can accelerate the discovery of new derivatives of this compound by systematically screening a wide range of starting materials, catalysts, and reaction conditions. nih.gov The integration of automated synthesis with analytical techniques like LC-MS allows for real-time monitoring and data-rich experimentation, which can significantly shorten development timelines. scripps.edunih.gov Capsule-based automated synthesis, where reagents are pre-packed, further simplifies the process, making the synthesis of diverse compound libraries more accessible. synplechem.com

| Platform | Key Advantages | Potential Impact on this compound Research |

|---|---|---|

| Traditional Batch Synthesis | Well-established, suitable for small-scale lab synthesis. | Initial exploration of new reactions and derivatives. |

| Continuous Flow Chemistry | Enhanced safety, precise control, scalability, process intensification. nih.gov | Development of efficient, scalable, and safer manufacturing processes. |

| Automated Synthesis Platforms | High-throughput screening, rapid library generation, data-rich experimentation. chemrxiv.orgnih.gov | Accelerated discovery of new derivatives with tailored properties. |

Exploration of Novel Functionalization Strategies and Green Chemistry Approaches

The utility of this compound is intrinsically linked to the chemical modifications that can be performed on its scaffold. Future research will likely focus on developing novel, efficient, and sustainable methods for its functionalization.

Novel Functionalization: The amino and hydroxyl groups on the biphenyl core are prime targets for derivatization to create amides, esters, and ethers, thereby modulating the molecule's properties. researchgate.netorientjchem.org Research into related aminobiphenyls has shown that these functional groups can serve as handles for introducing a wide variety of substituents to tune electronic and steric characteristics. orientjchem.org Furthermore, the phenyl rings themselves can be subjected to electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce additional complexity and functionality. The development of regioselective functionalization techniques will be critical to precisely control the structure of new derivatives.

Green Chemistry Approaches: Modern synthetic chemistry places a strong emphasis on sustainability. nih.govcsic.es For this compound, this translates to developing synthetic routes that minimize waste, avoid hazardous solvents, and utilize renewable resources and energy-efficient processes. researchgate.netsemanticscholar.org Key areas for future green chemistry research include:

Catalysis: Employing highly efficient and recyclable catalysts, potentially including biocatalysts like transaminases for amine functionalization, can reduce waste and energy consumption. rsc.org

Solvent Selection: Replacing traditional volatile organic compounds with greener alternatives such as water or bio-derived solvents is a critical goal. csic.es

Atom Economy: Designing reactions, such as multicomponent reactions, that incorporate a maximum number of atoms from the reactants into the final product. researchgate.net

Development of Advanced Materials with Tunable Properties

The biphenyl unit is a well-known structural motif in materials science, particularly in the fields of liquid crystals and organic electronics. The inherent electronic properties of the this compound scaffold, featuring both electron-donating (amino, hydroxyl) and aromatic groups, make it an attractive building block for novel functional materials.

Donor-acceptor substituted biphenyl derivatives are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT). nih.gov By strategically modifying the this compound core, it may be possible to create new compounds with tailored emissive properties for applications in:

Organic Light-Emitting Diodes (OLEDs): Functionalized aminobiphenyls could serve as components of the emissive layer or as host materials in OLED devices. The ability to tune the emission color and efficiency through chemical modification is a key advantage.

Sensors and Probes: The sensitivity of the ICT process to the local environment could be exploited to develop fluorescent sensors for detecting specific analytes or changes in environmental polarity.

Liquid Crystals: The rigid biphenyl core is a common feature of liquid crystalline materials. Derivatization of this compound could lead to new liquid crystals with specific phase behaviors and electro-optical properties.

| Material Class | Key Tunable Property | Potential Application |

|---|---|---|

| Organic Emitters | Emission Wavelength, Quantum Yield | OLEDs, Solid-State Lighting |

| Fluorescent Sensors | Solvatochromism, Analyte Binding | Chemical and Biological Sensing |

| Liquid Crystals | Mesophase Behavior, Anisotropy | Displays, Optical Switches |

| Functional Polymers | Thermal Stability, Conductivity | High-Performance Plastics, Organic Electronics |

Interdisciplinary Research Outlooks in Chemical Innovation

The structural features of this compound position it at the crossroads of several scientific disciplines, offering a rich landscape for future collaborative research.

Medicinal Chemistry and Chemical Biology: Aminobiphenyl and aminophenol structures are prevalent in pharmacologically active compounds. nih.govwikipedia.org The this compound scaffold could serve as a starting point for the design and synthesis of new therapeutic agents. Its derivatives could be explored as inhibitors of specific enzymes or as ligands for receptors, leveraging the tools of computational chemistry for rational design and biological screening to identify promising candidates.

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on novel organic scaffolds. The biphenyl moiety is found in some existing agrochemicals. europa.eu Libraries of this compound derivatives could be screened for potential bioactivity against agricultural pests and pathogens.

Supramolecular Chemistry and Crystal Engineering: The presence of hydrogen bond donors (amino and hydroxyl groups) and aromatic rings allows for a variety of intermolecular interactions. This makes this compound and its derivatives interesting candidates for the construction of complex, self-assembled supramolecular architectures, including metal-organic frameworks (MOFs) with potential applications in catalysis and separation. rsc.org

The continued exploration of this compound chemistry, driven by these emerging research avenues, promises to unlock new functionalities and applications, highlighting the enduring potential of this versatile molecular scaffold.

Q & A

Basic Question: What are the standard protocols for synthesizing 2'-Amino-biphenyl-4-OL, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for biphenyl formation, followed by selective functionalization of hydroxyl and amine groups. For purity optimization:

- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.

- Recrystallize the final product using polar aprotic solvents (e.g., ethanol/water mixtures).

- Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with UV detection at 254 nm .

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies functional groups (e.g., aromatic protons, amine signals). Example: Aromatic protons appear at δ 6.8–7.5 ppm in CDCl₃ .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 216.1024).

- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., CCDC deposition numbers for crystal structures) .

| Technique | Purpose | Example Data |

|---|---|---|

| 1H NMR | Functional group identification | δ 6.8–7.5 ppm (aromatic protons) |

| HRMS | Molecular weight confirmation | m/z 216.1024 ([M+H]+) |

| X-ray Crystallography | Stereochemical resolution | CCDC 1850211 (compound 9f) |

Basic Question: How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- In vitro assays: Use fluorogenic substrates to measure enzyme kinetics (e.g., CYP450 inhibition).

- Dose-response curves: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Control experiments: Include positive inhibitors (e.g., ketoconazole for CYP3A4) and solvent controls (DMSO <0.1%) .

Advanced Question: How can contradictions in reported thermal stability data for this compound be resolved?

Methodological Answer:

- Cross-validation: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to compare decomposition temperatures.

- Systematic review: Apply the HPV Chemical Challenge Program framework (U.S. EPA 1999b) to prioritize high-quality studies and supplement gaps with primary data .

- Statistical analysis: Perform meta-analysis to identify outliers or methodological inconsistencies (e.g., heating rate variations in TGA) .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies involving this compound derivatives?

Methodological Answer:

- Substituent variation: Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) at the 4-position to modulate electronic effects.

- Biological testing: Compare IC₅₀ values across derivatives in target assays (e.g., kinase inhibition).

- Computational modeling: Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict reactivity .

Advanced Question: How can computational methods enhance the study of this compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking: Utilize AutoDock Vina to predict binding modes with protein targets (e.g., PDB ID 1T46).

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å).

- QSAR modeling: Develop regression models using descriptors like logP and polar surface area .

Advanced Question: What are best practices for navigating regulatory databases to assess this compound’s safety profile?

Methodological Answer:

- EPA HPVIS: Search for high-production-volume data on toxicity endpoints (e.g., acute oral LD₅₀) .

- FDA databases: Use the Inactive Ingredient Search for pharmaceutical compatibility or GRAS listings for indirect food additives .

- OECD QSAR Toolbox: Predict ecotoxicity endpoints if experimental data are lacking .

Advanced Question: How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.